molecular formula C15H9Cl2NO4 B2802178 (5-(Furan-2-yl)isoxazol-3-yl)methyl 2,4-dichlorobenzoate CAS No. 1014373-77-3

(5-(Furan-2-yl)isoxazol-3-yl)methyl 2,4-dichlorobenzoate

Cat. No. B2802178
CAS RN: 1014373-77-3
M. Wt: 338.14
InChI Key: SXOIWCDANCZLBX-UHFFFAOYSA-N
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Description

“(5-(Furan-2-yl)isoxazol-3-yl)methyl 2,4-dichlorobenzoate” is a chemical compound that contains several functional groups, including a furan ring, an isoxazole ring, and a benzoate ester. The furan and isoxazole rings are heterocyclic compounds, which are often found in various pharmaceuticals and biologically active compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For instance, the furan ring might undergo electrophilic substitution, while the isoxazole ring might participate in various organic reactions .

properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO4/c16-9-3-4-11(12(17)6-9)15(19)21-8-10-7-14(22-18-10)13-2-1-5-20-13/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOIWCDANCZLBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)COC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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